molecular formula C29H50O B579421 29-Nor-cycloartanol CAS No. 17320-15-9

29-Nor-cycloartanol

Cat. No.: B579421
CAS No.: 17320-15-9
M. Wt: 414.718
InChI Key: RXPPOAQPYLFCAS-WXPWFURYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

29-Nor-cycloartanol is a cycloartane-type triterpenoid characterized by a cyclopropane ring in its structure and the absence of a methyl group at the C-29 position compared to its parent compound, cycloartanol . It was first isolated from Euphorbia balsamifera (Euphorbiaceae) through silica gel column chromatography and structurally elucidated using 1D/2D NMR and mass spectrometry (MS) techniques . This compound’s full NMR assignments, including complete ¹H and ¹³C spectral data, were reported for the first time in studies on E. balsamifera, distinguishing it from prior partial characterizations in other species .

29-Nor-cycloartanol co-occurs with other triterpenoids, such as cycloartanol and lanost-8-en-3-ol, in plant extracts, but it exhibits distinct structural and bioactivity profiles . Its natural sources include ferns (Polypodium vulgare) and flowering plants in the Euphorbiaceae family, though its abundance is generally low (e.g., 3.8 mg isolated from 1.2 kg of E. balsamifera dried material) .

Properties

CAS No.

17320-15-9

Molecular Formula

C29H50O

Molecular Weight

414.718

InChI

InChI=1S/C29H50O/c1-19(2)8-7-9-20(3)22-12-14-27(6)25-11-10-23-21(4)24(30)13-15-28(23)18-29(25,28)17-16-26(22,27)5/h19-25,30H,7-18H2,1-6H3/t20-,21+,22-,23+,24+,25+,26-,27+,28-,29+/m1/s1

InChI Key

RXPPOAQPYLFCAS-WXPWFURYSA-N

SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCCC(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between 29-Nor-cycloartanol and related triterpenoids:

Compound Structural Features Natural Sources Key Bioactivities
29-Nor-cycloartanol Cycloartane skeleton; lacks C-29 methyl group E. balsamifera, P. vulgare Not cytotoxic; co-isolated with bioactive compounds
Cycloartanol Cycloartane skeleton; C-29 methyl group present E. balsamifera, P. vulgare Precursor for bioactive derivatives; moderate toxicity
Lanost-8-en-3-ol Lanostane skeleton; double bond at C-8 E. balsamifera Not cytotoxic; structural analog of cycloartanes
31-Norcycloartenol Cycloartane skeleton; lacks C-31 methyl group P. vulgare Limited bioactivity data
Argentatin A Cycloartane-derived with modified side chain Parthenium argentatum (guayule) Cytotoxic against colon cancer cell lines

Bioactivity and Pharmacological Profiles

  • Cytotoxicity: Unlike kampferol-3,40-dimethyl ether (a flavonoid from E. In contrast, argentatin A, a structurally distinct cycloartane derivative, exhibits potent cytotoxicity against colon cancer cells .
  • balsamifera fractions (n-hexane and n-butanol) that show significant activity against bacterial pathogens . This suggests synergistic roles in plant defense mechanisms.

Isolation and Analytical Challenges

29-Nor-cycloartanol is typically isolated via silica gel chromatography using gradients of hexane/ethyl acetate or chloroform/methanol . Its low abundance necessitates advanced spectroscopic validation, as misidentification with similar triterpenoids (e.g., cycloartanol) is common . Recent advancements in GC-MS and 2D NMR have improved its discrimination from co-eluting compounds like lanost-8-en-3-ol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
29-Nor-cycloartanol
Reactant of Route 2
29-Nor-cycloartanol

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